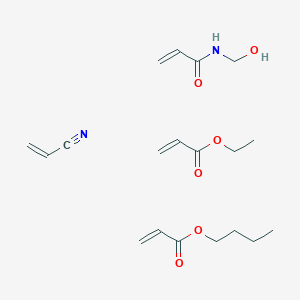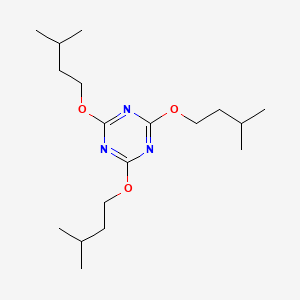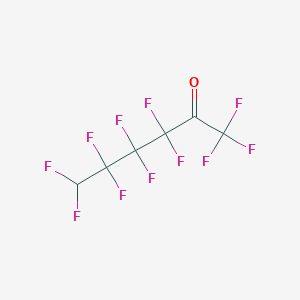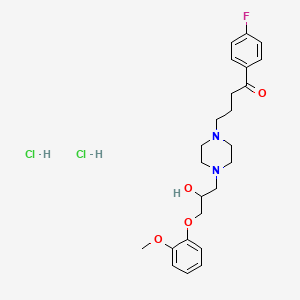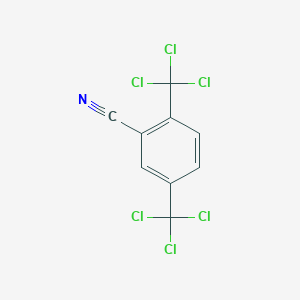![molecular formula C12H7IN2 B14671807 [3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile CAS No. 41122-40-1](/img/structure/B14671807.png)
[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile: is an organic compound characterized by the presence of an iodophenyl group attached to a prop-2-en-1-ylidene moiety, which is further connected to a propanedinitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile typically involves the reaction of 2-iodobenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 2-iodobenzaldehyde reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-ylidene moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other reduced forms.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the nitrile groups.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: Due to its unique structure, it can be used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Medicine:
Drug Development: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development and medicinal chemistry research.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of [3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
相似化合物的比较
- [3-(2-Bromophenyl)prop-2-en-1-ylidene]propanedinitrile
- [3-(2-Chlorophenyl)prop-2-en-1-ylidene]propanedinitrile
- [3-(2-Fluorophenyl)prop-2-en-1-ylidene]propanedinitrile
Comparison:
- Uniqueness: The presence of the iodine atom in [3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile imparts unique reactivity compared to its bromine, chlorine, and fluorine analogs. Iodine is a larger atom with different electronic properties, which can influence the compound’s reactivity and interactions with other molecules.
- Reactivity: The iodine atom can participate in specific substitution reactions that may not be as favorable with bromine, chlorine, or fluorine, making the iodinated compound more versatile in certain synthetic applications.
属性
CAS 编号 |
41122-40-1 |
|---|---|
分子式 |
C12H7IN2 |
分子量 |
306.10 g/mol |
IUPAC 名称 |
2-[3-(2-iodophenyl)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C12H7IN2/c13-12-7-2-1-5-11(12)6-3-4-10(8-14)9-15/h1-7H |
InChI 键 |
ASIVRQPEFVJVJS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=CC=C(C#N)C#N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)

![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)

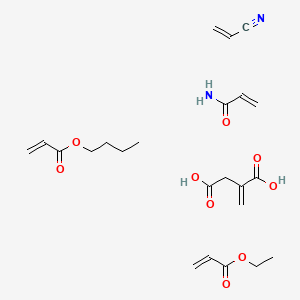
![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
